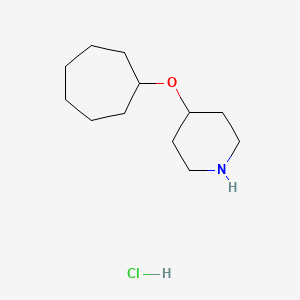4-(Cycloheptyloxy)piperidine hydrochloride
CAS No.: 1235438-80-8
Cat. No.: VC3047837
Molecular Formula: C12H24ClNO
Molecular Weight: 233.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1235438-80-8 |
|---|---|
| Molecular Formula | C12H24ClNO |
| Molecular Weight | 233.78 g/mol |
| IUPAC Name | 4-cycloheptyloxypiperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H23NO.ClH/c1-2-4-6-11(5-3-1)14-12-7-9-13-10-8-12;/h11-13H,1-10H2;1H |
| Standard InChI Key | IEEVHELDHMCJLI-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)OC2CCNCC2.Cl |
| Canonical SMILES | C1CCCC(CC1)OC2CCNCC2.Cl |
Introduction
Chemical Structure and Properties
4-(Cycloheptyloxy)piperidine hydrochloride consists of a piperidine ring with a cycloheptyloxy substituent at the 4-position, formulated as a hydrochloride salt. Based on structural analogy with similar compounds, particularly the cyclohexyloxy analog, we can reasonably estimate its properties.
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C12H24ClNO |
| Molecular Weight | 233.78 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in water, methanol, and ethanol |
| LogP | Estimated 4.5-5.0 (higher than cyclohexyloxy analog) |
The compound features a basic nitrogen in the piperidine ring that is protonated in the hydrochloride salt form, improving water solubility compared to the free base. The cycloheptyloxy group contributes significant lipophilicity to the molecule, influencing its membrane permeability and potential pharmacokinetic profile.
Structural Characteristics
The piperidine ring in this compound adopts a chair conformation, typical of six-membered saturated heterocycles. The cycloheptyloxy group likely exhibits conformational flexibility, with multiple possible low-energy conformers. The presence of the cycloheptyl ring, being larger than a cyclohexyl group, may influence receptor binding properties in biological systems compared to the analogous compounds with smaller cycloalkyl groups.
Pharmacological Relevance and Applications
The pharmacological potential of 4-(cycloheptyloxy)piperidine hydrochloride can be inferred from the known applications of similar piperidine derivatives.
Role in Drug Development
The compound likely serves predominantly as a synthetic intermediate or scaffold in medicinal chemistry. The cycloheptyloxy substituent provides a lipophilic moiety that can influence:
Many piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as in various alkaloids . The addition of the cycloheptyloxy group to the piperidine scaffold may provide distinct binding properties compared to smaller cycloalkyloxy substituents.
Comparative Analysis with Structurally Related Compounds
To better understand the potential properties and applications of 4-(cycloheptyloxy)piperidine hydrochloride, a comparison with similar compounds provides valuable context.
Comparison with Cycloalkyloxy Piperidine Analogs
The cycloheptyl analog is expected to demonstrate greater lipophilicity due to the additional carbon in the cycloalkyl ring. This enhanced lipophilicity could influence membrane permeation, protein binding, and potentially metabolic stability compared to the smaller cycloalkyl analogs.
Structure-Property Relationships
The increase in ring size from cyclopentyl to cyclohexyl to cycloheptyl is expected to produce predictable trends in certain physicochemical properties:
-
Increasing lipophilicity (LogP)
-
Decreasing water solubility of the free base
-
Potentially altered conformational flexibility
-
Changes in binding affinity to target proteins due to steric considerations
These property differences might translate to distinct biological activity profiles, making the cycloheptyl derivative a potentially valuable addition to structure-activity relationship studies involving cycloalkyloxy piperidines.
Applications in Organic Synthesis
4-(Cycloheptyloxy)piperidine hydrochloride likely serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecular scaffolds for pharmaceutical research.
As a Synthetic Intermediate
Based on the utilization patterns of similar compounds, this piperidine derivative could be employed in:
-
Reductive amination reactions with aldehydes and ketones
-
Acylation reactions to form amides
-
Alkylation to produce tertiary amines
-
Formation of carbamates and ureas
-
Construction of complex heterocyclic systems
The free amine (after neutralization of the hydrochloride salt) provides a nucleophilic center for diverse transformations, making it a versatile synthon in medicinal chemistry.
In Multi-Component Reactions
Piperidine derivatives have been successfully employed in various multi-component reactions to rapidly generate molecular diversity, as seen in the development of potential pleiotropic compounds for Alzheimer's disease treatment . The cycloheptyloxy piperidine could similarly participate in such reactions, offering a lipophilic moiety with distinct spatial characteristics compared to smaller cycloalkyloxy analogs.
Analytical Considerations
Identification Methods
For analytical identification of 4-(cycloheptyloxy)piperidine hydrochloride, various spectroscopic methods would be applicable:
-
NMR spectroscopy would show characteristic signals for:
-
The piperidine ring protons
-
The cycloheptyl ring system
-
The distinctive CH-O proton at the 4-position of the piperidine
-
-
Mass spectrometry would be expected to show:
-
Molecular ion peak corresponding to the free base (M+H)+ at approximately m/z 198
-
Fragmentation patterns involving cleavage of the cycloheptyloxy group
-
-
Infrared spectroscopy would display characteristic bands for:
-
N-H stretching of the protonated amine
-
C-O stretching of the ether linkage
-
C-H stretching of the aliphatic rings
-
Predicted Properties for Analytical Work
Based on the analysis of similar compounds, certain predicted properties might be useful for analytical work with this compound:
| Property | Predicted Value | Analytical Significance |
|---|---|---|
| Predicted collision cross-section [M+H]+ | ~150-155 Ų | Useful for ion mobility spectrometry identification |
| Predicted collision cross-section [M+Na]+ | ~160-165 Ų | Alternative adduct for mass spectrometry |
| UV absorption | Minimal above 220 nm | Limited utility for UV detection methods |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume